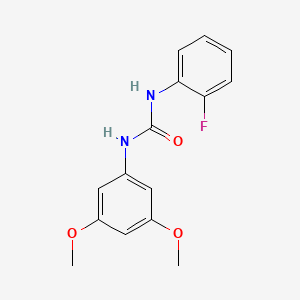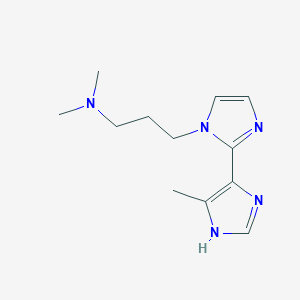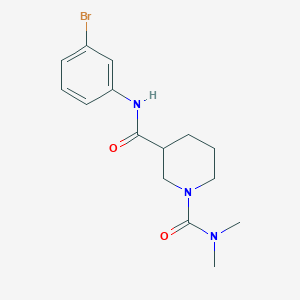
N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea, commonly known as "DFMU," is a chemical compound that has been utilized in scientific research for several decades. DFMU belongs to the class of urea derivatives and is a potent inhibitor of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of ODC by DFMU has been shown to have significant implications in several areas of scientific research.
Mécanisme D'action
DFMU exerts its inhibitory effects on N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by binding to the enzyme's active site and preventing the decarboxylation of ornithine. This, in turn, leads to a decrease in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU has been shown to have significant implications in cancer research, as cancer cells have been shown to have elevated levels of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea.
Biochemical and Physiological Effects:
DFMU has been shown to have several biochemical and physiological effects. The inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU leads to a decrease in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of polyamine biosynthesis by DFMU has been shown to have significant implications in cancer research, as cancer cells have been shown to have elevated levels of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea. DFMU has also been shown to have anti-inflammatory effects, and several studies have investigated the potential use of DFMU in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DFMU has several advantages in scientific research. It is a potent and specific inhibitor of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea and has been extensively used in cancer research to investigate the role of polyamines in tumor growth. DFMU has also been shown to have anti-inflammatory effects, and several studies have investigated the potential use of DFMU in the treatment of inflammatory diseases. However, DFMU has some limitations in lab experiments. It is a complex compound to synthesize and requires careful attention to detail. Additionally, DFMU has been shown to have some toxicity in animal models, which limits its use in certain experiments.
Orientations Futures
DFMU has several potential future directions in scientific research. The inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU has been shown to have significant implications in cancer research, and several studies have investigated the potential use of DFMU in cancer therapy. DFMU has also been shown to have anti-inflammatory effects, and several studies have investigated the potential use of DFMU in the treatment of inflammatory diseases. Future research could investigate the potential use of DFMU in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, modifications to the synthesis method of DFMU could improve the yield and purity of the compound and make it more accessible for scientific research.
Méthodes De Synthèse
DFMU can be synthesized through a multistep process involving the reaction of 3,5-dimethoxyaniline with 2-fluorobenzoyl chloride, followed by the reaction of the resulting intermediate with urea. The synthesis of DFMU is a complex process that requires careful attention to detail, and several modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
DFMU has been extensively used in scientific research to investigate the role of polyamines in various biological processes. Polyamines are essential for cell growth and proliferation, and the inhibition of N-(3,5-dimethoxyphenyl)-N'-(2-fluorophenyl)urea by DFMU has been shown to have significant implications in cancer research. DFMU has been used to investigate the role of polyamines in cancer cell growth and has shown promising results in inhibiting tumor growth in animal models.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-20-11-7-10(8-12(9-11)21-2)17-15(19)18-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVOLQZJKPLZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5484122.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484134.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484136.png)


![methyl 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5484166.png)
![3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)

![2-amino-6-(1-ethyl-1H-indol-3-yl)-4-[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-4-yl]nicotinonitrile](/img/structure/B5484174.png)
![1'-[(3-hydroxyphenyl)acetyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5484175.png)
![1-[(3-methyl-2-thienyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5484176.png)

![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5484198.png)